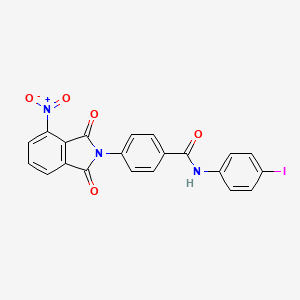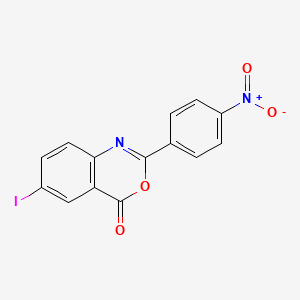![molecular formula C15H26N2O2S B6097190 1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the family of piperidine carboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the excitability of neurons and have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. Studies have shown that this compound can increase the levels of GABA in the brain and reduce the activity of neurons in various regions of the brain. This has been associated with a reduction in the symptoms of addiction, epilepsy, and ADHD in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows researchers to study the effects of GABA transaminase inhibition on various neurological disorders with high precision. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over an extended period.
Orientations Futures
There are several future directions for the study of 1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for other neurological disorders, such as anxiety and depression. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties, such as longer half-life and better brain penetration. Finally, researchers could investigate the potential of combining this compound with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound with potential as a therapeutic agent for various neurological disorders. Its high potency and selectivity for GABA transaminase inhibition make it a valuable tool for studying the effects of GABA transaminase inhibition on the brain. However, further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide involves the reaction of cyclopentyl magnesium bromide with 3-(methylthio)propyl-4-chlorobenzoate, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield this compound with a purity of over 99%.
Applications De Recherche Scientifique
1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which has a calming effect and can reduce the symptoms of various neurological disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-N-(3-methylsulfanylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20-10-4-9-16-15(19)12-7-8-14(18)17(11-12)13-5-2-3-6-13/h12-13H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACHXFFSOTXEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1CCC(=O)N(C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6097115.png)
![{3-benzyl-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6097128.png)
![N-benzyl-2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B6097133.png)
![1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6097137.png)
![N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
![N-(2-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6097151.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6097161.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)


![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![methyl 5-ethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6097196.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)
